

Troubleshooting memory issues in single-cell analysis with Pegasus.

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Technical Support Center: Pegasus Single-Cell Analysis

This guide provides troubleshooting assistance for common memory-related issues encountered during single-cell analysis using **Pegasus**.

Frequently Asked Questions (FAQs)

Q1: My **Pegasus** job failed with an "out of memory" error. What is the most common cause?

A1: The most frequent cause of "out of memory" errors is underestimating the resources required for your dataset size. Single-cell datasets are often large, and operations like loading data, normalization, clustering, and differential expression analysis can be memory-intensive. The job may crash when it attempts to allocate more memory than is available in the computational environment.^[1] It is crucial to request sufficient memory when submitting your job.^[1]^[2]

Q2: How can I request more memory for my **Pegasus** job?

A2: The method for requesting memory depends on your computational environment (e.g., a high-performance computing cluster using Slurm). Typically, you can specify the required memory in your job submission script. For example, using Slurm, you can use flags like `--mem=` or `--mem-per-cpu=`.^[2]

- `--mem=64000` requests 64GB of total memory for the job.
- `--mem-per-cpu=4000` requests 4GB of memory for each CPU core allocated to the job.

Consult your cluster's documentation for the specific commands and syntax.

Q3: I'm working with a very large dataset (over 1 million cells). How can I manage memory consumption effectively?

A3: Analyzing very large datasets requires specific strategies to prevent memory overload. Consider the following approaches:

- **Use Memory-Efficient File Formats:** **Pegasus** utilizes the Zarr file format, which offers better I/O performance and is suitable for handling large datasets that may not fit entirely into memory.[\[3\]](#)
- **Subsetting and Iterative Analysis:** If possible, analyze a subset of your data first to estimate resource requirements. For certain analyses, you can process the data in chunks or batches.
- **Down-sampling:** For visualization steps like generating t-SNE or UMAP plots, you can perform the analysis on a representative subset of cells to reduce memory usage. The `net-down-sample-fraction` parameter in the `cluster` command can be useful here.[\[4\]](#)
- **Increase Resources:** For large-scale analyses, it is often necessary to request nodes with a significant amount of RAM (e.g., 200 GB or more).[\[5\]](#)

Q4: Does the number of threads or CPUs affect memory usage in **Pegasus**?

A4: Yes, the number of threads (workers) can impact memory consumption. Using multiple threads can lead to increased memory usage due to data duplication and overhead from parallel processing.[\[1\]](#) If you are running into memory issues, try reducing the number of workers or threads. For example, the `de_analysis` function in **Pegasus** has an `n_jobs` parameter to control the number of threads used.[\[6\]](#) Conversely, for some tasks, allocating an appropriate number of CPUs per task is important for efficient processing without excessive memory competition.[\[7\]](#)

Q5: Which specific steps in a typical single-cell analysis workflow are most memory-intensive?

A5: Several steps can be particularly demanding on memory:

- **Data Loading:** Reading large count matrices into memory is the first potential bottleneck.
- **Normalization and Scaling:** These steps often create new data matrices, increasing the memory footprint.
- **Highly Variable Gene (HVG) Selection:** This can be memory-intensive, especially with a large number of cells.
- **Dimensionality Reduction (PCA):** Principal Component Analysis on a large gene-by-cell matrix requires significant memory.
- **Graph-Based Clustering:** Constructing a k-nearest neighbor (k-NN) graph on tens of thousands to millions of cells is computationally and memory-intensive.
- **Differential Expression (DE) Analysis:** Comparing gene expression across numerous clusters can consume a large amount of memory, especially with statistical tests like the t-test or Mann-Whitney U test on the full dataset.[\[6\]](#)[\[8\]](#)

Troubleshooting Guides

Guide 1: Diagnosing and Resolving a General "Out of Memory" Error

This guide provides a systematic approach to troubleshooting memory errors.

Experimental Protocol:

- **Identify the Failing Step:** Examine the log files of your failed **Pegasus** run to pinpoint the exact command or function that caused the memory error.
- **Estimate Resource Requirements:** Refer to the table below to get a baseline estimate of the memory required for your dataset size.
- **Re-run with Increased Memory:** Double the requested memory in your job submission script and re-run the analysis. If it succeeds, you can incrementally reduce the memory in subsequent runs to find the optimal amount.

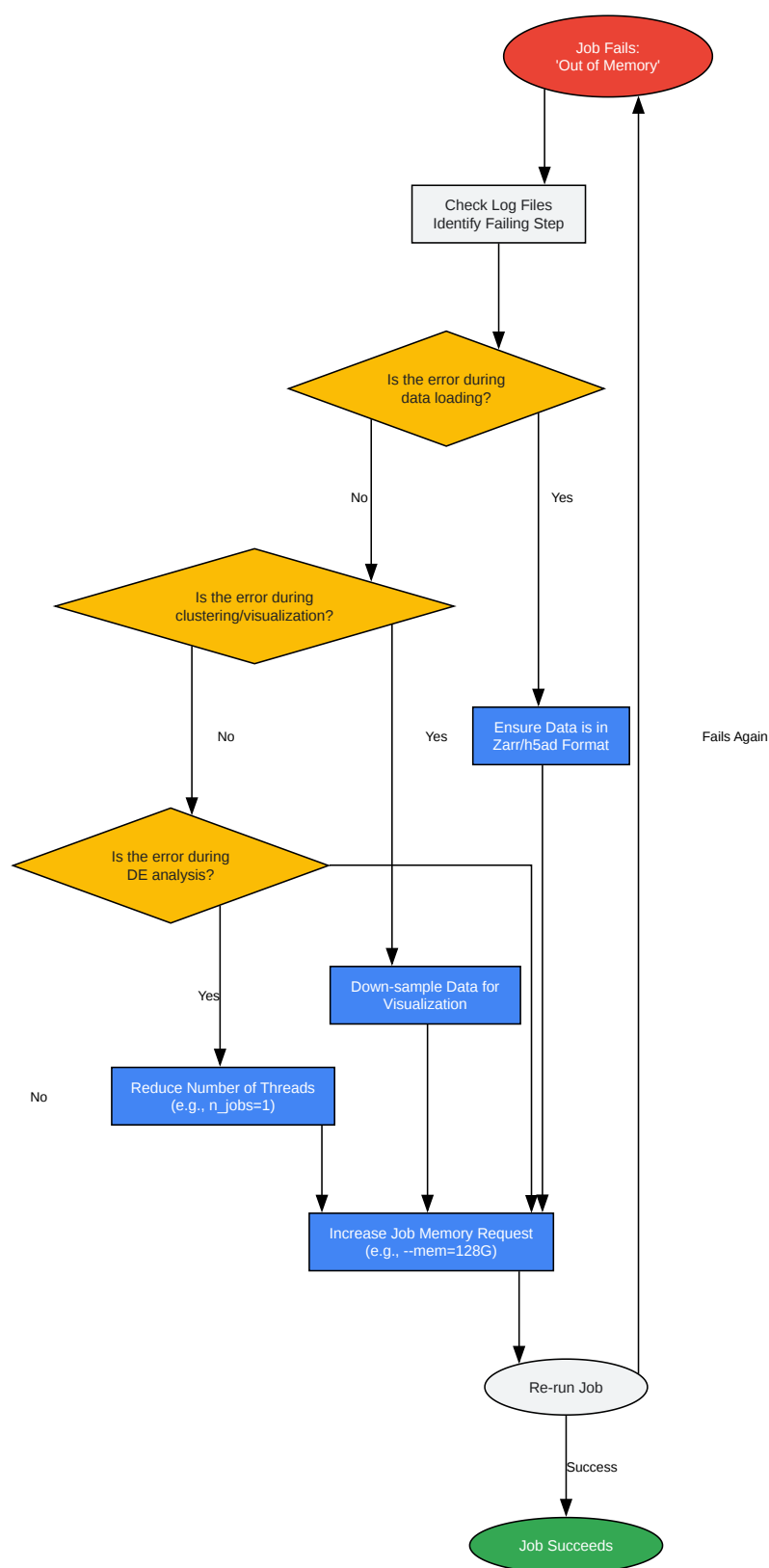
- **Reduce Parallelization:** If increasing memory is not feasible or doesn't solve the issue, reduce the number of threads/CPU's requested for the job (e.g., set `n_jobs=1` in the relevant **Pegasus** function).[6]
- **Optimize Data Handling:** For very large datasets, ensure you are using a memory-mapped format like Zarr.[3] Consider down-sampling for non-critical, memory-intensive visualization steps.[4]

Quantitative Data Summary:

Number of Cells	Estimated Minimum RAM	Recommended RAM for Complex Analysis
5,000 - 20,000	16 - 32 GB	32 - 64 GB
20,000 - 100,000	32 - 64 GB	64 - 128 GB
100,000 - 500,000	64 - 128 GB	128 - 256 GB
500,000 - 1,000,000+	128 - 256 GB	256 - 512+ GB

Note: These are estimates. Actual memory usage can vary based on the complexity of the data (e.g., number of genes detected) and the specific analysis steps performed.

Troubleshooting Workflow Diagram:



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Caption: General workflow for troubleshooting out-of-memory errors.

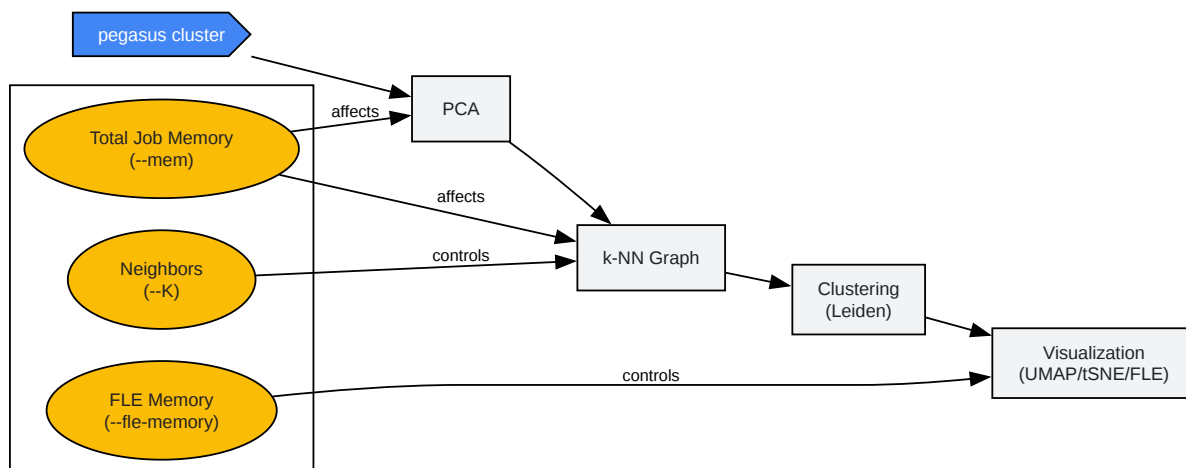
Guide 2: Optimizing Memory for the **pegasus** cluster Command

The cluster command in **Pegasus** performs several memory-intensive steps, including dimensionality reduction and graph-based clustering.^[9]

Experimental Protocol:

- **Baseline Run:** Execute the **pegasus** cluster command with the recommended memory for your dataset size (see table above).
- **Isolate Bottleneck:** If the process fails, check the logs to see if a specific step within the clustering workflow (e.g., PCA, neighbor calculation, FLE visualization) is the culprit.
- **Adjust Visualization Parameters:** Force-directed layout embedding (FLE) for visualization can be particularly memory-heavy. If FLE is the issue, you can adjust its memory allocation directly using the `--fle-memory` parameter.^[4] For example, `--fle-memory 16` allocates 16GB of memory for this specific step.
- **Reduce Neighbors for Graph Construction:** For very large datasets, consider reducing the number of neighbors (`--K`) used for graph construction. This can decrease the size of the graph object stored in memory.
- **Process in Batches (if applicable):** If batch correction methods like Harmony are used, ensure that the process is not loading all batches into memory simultaneously in a way that exceeds resources.

Logical Relationship Diagram:



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Caption: Key parameters affecting memory in the **pegasus** cluster command.

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